Homolog of shikonin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39909-84-7 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[4-[(3,5-dimethylphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2/c1-17-9-18(2)12-23(11-17)25-15-21-5-7-22(8-6-21)16-26-24-13-19(3)10-20(4)14-24/h5-16H,1-4H3 |
InChI Key |
VVEYLYLOEXZSFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C |
Other CAS No. |
39909-84-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Naphthazarin Scaffold Modification:a Less Common but Significant Category Involves the Chemical Modification of the Core Naphthazarin Ring.nih.govthese Synthetic Strategies Aim to Understand the Role of the 5,8 Hydroxyl Groups and the Quinone Structure. Examples Include the Synthesis of 5,8 O Dimethyl and 1,4 Dioxime Alkannin Derivatives.hep.com.cnjlu.edu.cnthese Modifications Represent a More Fundamental Alteration of the Parent Molecule Compared to Side Chain Acylation.
The following table provides examples of different categories of synthetic and semi-synthetic shikonin (B1681659) analogs.
| Category | Modification Type | Example Compound |
| Semi-Synthetic | Side Chain Acylation (Cyclic) | Cyclopropylacetylshikonin |
| Semi-Synthetic | Side Chain Acylation (Aromatic) | Shikonin Cinnamate |
| Synthetic | Naphthazarin Ring Modification | 5,8-O-dimethyl-1,4-dioxime alkannin (B1664780) |
This table illustrates the main strategies used to generate novel shikonin and alkannin analogs.
Synthetic Strategies for Shikonin Homologs
Chemical Synthesis Methodologies
Full chemical synthesis provides a route to shikonin (B1681659) and its homologs from simple starting materials, offering the flexibility to introduce a wide variety of structural modifications.
Total synthesis of shikonin homologs often requires precise control over stereochemistry to obtain the desired enantiomer, as shikonin (R-isomer) and its enantiomer alkannin (B1664780) (S-isomer) can exhibit different biological activities. google.com Asymmetric synthesis is a key strategy to achieve this control. numberanalytics.com
One of the early asymmetric approaches was the Dotz annulation reaction. frontiersin.org This method involved converting a protected hydroquinone (B1673460) into a chromium carbene intermediate, which then reacted with an enantiomerically pure alkyne to produce a protected naphthazarin. frontiersin.org Acid hydrolysis subsequently yielded shikonin. frontiersin.org Another asymmetric method, reported by Braun and Bauer, utilized an aldol (B89426) addition to a formyl derivative using an acetate (B1210297) enolate equivalent to establish the chiral center. frontiersin.org
More recent and efficient routes have also been developed. A convergent approach involves a Hauser-type annulation of a cyanophthalide (B1624886) with an enone, which constructs the aromatic system and attaches the side chain in a single step. nih.gov The subsequent stereocenter is introduced via an asymmetric reduction of a ketone intermediate, for instance, using Corey's oxazaborolidine mediated reduction, which leads to the desired isomer in high enantiomeric excess. nih.gov Another strategy employed a Ru(II) catalyst for asymmetric hydrogenation, achieving an enantiomeric excess of 99.3% for shikonin in a six-step synthesis. frontiersin.orgmdpi.com
A different total synthesis strategy involved the coupling of 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde with 3-methyl-2-butenal, assisted by vanadium(III), to introduce the shikonin side chain. nih.gov This was followed by a pinacol (B44631) coupling to form a diol, and subsequent palladium-catalyzed hydrogenolysis of the diol carbonate at the benzylic position. nih.gov
The following table summarizes key asymmetric total synthesis approaches for shikonin and its homologs.
| Method | Key Reagents/Reactions | Outcome | Reference(s) |
| Dotz Annulation | Chromium carbene intermediate, enantiopure alkyne | Asymmetric synthesis of protected naphthazarin | frontiersin.org |
| Braun and Bauer Approach | Aldol addition with acetate enolate equivalent | Formation of an alkannin intermediate | frontiersin.org |
| Hauser-Type Annulation | Cyanophthalide, enone, Corey's oxazaborolidine reduction | Convergent synthesis with high enantiomeric excess | nih.gov |
| Ru(II)-Catalyzed Hydrogenation | Ru(II) catalyst | High enantiomeric excess (99.3% ee) of shikonin | frontiersin.orgmdpi.com |
| Vanadium(III)-Assisted Coupling | Vanadium(III), pinacol coupling, Pd-catalyzed hydrogenolysis | Construction of the side chain and core structure | nih.gov |
The regioselective synthesis of the polysubstituted naphthoquinone core is crucial for preparing specific shikonin homologs. researchgate.net Oxidation of substituted naphthalenes can lead to regioisomeric naphthoquinones, presenting a significant challenge. mdpi.com The development of novel oxidation strategies that improve regioselectivity is therefore highly desirable for efficient synthesis. mdpi.compreprints.org
One approach to address this involves the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) for the oxidative demethylation of substituted 1,4,5,8-tetramethoxynaphthalenes. rhhz.net Studies have shown that the regioselectivity of this reaction is influenced by both the electronic effects of substituents and steric hindrance. rhhz.net For instance, the solvent system used in CAN-mediated oxidation can affect the ratio of the resulting 6- and 2-substituted 5,8-dimethoxy-1,4-naphthoquinone isomers. rhhz.net
The Diels-Alder reaction is another powerful tool for the regioselective construction of the naphthoquinone core. researchgate.net This cycloaddition reaction, typically between a substituted 1,4-benzoquinone (B44022) and a diene, allows for a direct and regioselective approach to the naphthoquinone skeleton. researchgate.net However, the synthesis of polysubstituted menadione (B1676200) (2-methyl-1,4-naphthoquinone) derivatives can be challenging due to the dissymmetry introduced by the methyl group and the instability of the core in basic media. researchgate.net
For the synthesis of the side chain, methods like Brown's asymmetric allylation have been utilized. aua.gr This protocol can be used to convert an aldehyde intermediate into the desired alcohol with high yield and enantiomeric excess, effectively constructing the chiral side chain of shikonin homologs. aua.gr
The synthesis of complex shikonin homologs requires carefully designed multi-step reaction sequences. youtube.com These sequences often involve a combination of reactions to build the naphthoquinone core and append the desired side chain. nih.govnih.gov
A convergent synthesis strategy, as mentioned earlier, is often preferred as it can be shorter and more efficient. nih.govaua.gr One such strategy employs a Hauser-type annulation to rapidly assemble the complete aromatic system with the side chain attached. nih.gov This is followed by an asymmetric reduction and a selective deprotection protocol to yield the final product. nih.gov
Another multi-step approach begins with the construction of the side chain through a vanadium(III)-assisted coupling, followed by a pinacol coupling. nih.gov The synthesis is completed by hydrogenolysis and subsequent modifications. nih.gov The design of these sequences must account for the high reactivity of the naphthazarin moiety, which is sensitive to acids, bases, heat, and light, and prone to polymerization. aua.gr
Semi-Synthetic Approaches and Structural Modifications
Semi-synthesis, starting from naturally occurring shikonin or its derivatives, allows for the generation of a diverse range of homologs through structural modifications of the side chain or the naphthoquinone ring. google.commdpi.com This approach is often more straightforward than total synthesis for accessing analogs for structure-activity relationship (SAR) studies.
The hydroxyl group in the side chain of shikonin is a common site for derivatization.
Esterification: The introduction of various acyl groups through esterification has been widely explored. For example, modifying shikonin by introducing a furoic acid moiety to its hydroxyl group via an ester linkage resulted in a novel derivative. mdpi.compreprints.org
Alkylation: While less commonly reported for the side chain hydroxyl, alkylation of other parts of the molecule is a known modification strategy. google.comnih.gov
Oximation: Although oximation is more frequently performed on the naphthoquinone ring, modifications to the side chain can be carried out in conjunction with ring modifications. researchgate.net
Introduction of Cyclopropane (B1198618) Moieties: The introduction of cyclopropane moieties represents a more complex modification that can significantly alter the shape and properties of the side chain. While specific examples for shikonin are not detailed in the provided context, this type of modification is a known strategy in medicinal chemistry to introduce conformational constraints.
The following table provides examples of side chain derivatization of shikonin.
| Derivatization Type | Reagent/Method | Resulting Moiety | Reference(s) |
| Esterification | Furoic acid | Furoate ester | mdpi.compreprints.org |
Modifications to the naphthoquinone ring can significantly impact the electronic properties and biological activity of shikonin homologs.
Methylation: Methylation of the phenolic hydroxyl groups on the naphthazarin ring is a key modification. google.com The resulting 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have been shown to possess interesting biological properties. rhhz.net Methylation can increase the electrophilicity of the naphthoquinone moiety, making it more susceptible to nucleophilic attack. rhhz.net
Formation of Oxime Derivatives: The carbonyl groups of the naphthoquinone ring can be converted to oximes. researchgate.net For instance, 5,8-O-dimethyl-1,4-dioxime alkannin derivatives have been synthesized. researchgate.net The formation of shikonin oximes has been explored as a strategy to create novel analogs. mdpi.comresearchgate.net These modifications can be combined with other changes, such as methylation of the hydroxyl groups, to produce derivatives like 5,8-dimethyl shikonin oxime. google.commdpi.com
The table below summarizes key modifications to the naphthoquinone ring.
| Modification Type | Reagent/Method | Resulting Structure | Reference(s) |
| Methylation | Alkylation/Acetylation | 5,8-dimethoxy-1,4-naphthoquinone | google.comrhhz.net |
| Oximation | Hydroxylamine | 1,4-dioxime derivative | google.commdpi.commdpi.comresearchgate.net |
Strategies for Enhancing Reaction Selectivity and Yield
The synthesis of shikonin and its homologs is a complex process where achieving high selectivity and yield is a significant challenge for medicinal chemists. preprints.org Researchers have developed various strategies to overcome these hurdles, ranging from optimizing reaction conditions and reagents to employing novel synthetic routes and purification techniques.
A key challenge in shikonin synthesis is controlling the regioselectivity and stereoselectivity. A sophisticated total synthesis strategy addresses this by starting with 2,3-dichloronaphthazarin. mdpi.com This method involves the strategic protection of the hydroxyl group and simultaneous bromination of the naphthazarin ring, followed by the introduction of the shikonin side chain. mdpi.com A crucial step is the reduction of the resulting aryl ketone intermediate using a chiral reducing agent, such as B-chlorodiisopinocampheylborane (DIP-Cl), which allows for the synthesis of both shikonin and its enantiomer, alkannin, with very high enantiomeric excess (ee). mdpi.com
The choice of reagents and reaction conditions is critical for both yield and selectivity. Standard oxidation reagents like cerium ammonium nitrate (CAN) and silver(I) oxide/silver(I) nitrate (AgO/AgNO3) are commonly used for the demethylation and oxidation steps to form the final naphthoquinone structure. preprints.orgmdpi.com The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a frequently employed method for acylating the side-chain hydroxyl group to produce various shikonin esters. mdpi.com
Beyond the synthesis itself, advanced methods for isolation and purification are crucial for improving the final yield of high-purity shikonin homologs. Biotechnological approaches, such as using plant cell cultures of Lithospermum erythrorhizon, have been enhanced by techniques like in situ extraction with solvents like n-hexadecane and cell immobilization in calcium alginate. nih.gov This combined approach has been shown to increase specific and volumetric productivities of shikonin by 25- and 15-fold, respectively. nih.gov For selective extraction from plant matter, methods like ultrasound-assisted extraction can achieve high recovery yields of 90–97%. nih.gov Furthermore, solid-phase extraction using molecularly imprinted polymers (MIPs) has demonstrated high selectivity, with recovery of up to 72%. nih.gov
| Strategy | Starting Material(s) | Key Reagents/Conditions | Outcome | Reference(s) |
| Asymmetric Synthesis | 2,3-dichloronaphthazarin | DIP-Cl (chiral reducing agent) | High enantiomeric excess (ee) | mdpi.com |
| One-Pot Synthesis | Quinizarin, β,γ-unsaturated aldehydes | Methanol, mild conditions | Moderate to excellent yields, simplified process | nih.gov |
| Gram-Scale Synthesis | - | Olefin metathesis | Enabled gram-scale preparation of a key intermediate | tandfonline.com |
| Esterification | Shikonin, carboxylic acids | DCC, DMAP (Steglich esterification) | Synthesis of various acylshikonin derivatives | mdpi.com |
| In Situ Extraction | L. erythrorhizon cell cultures | n-hexadecane | 25-fold increase in specific productivity | nih.gov |
| Ultrasound-Assisted Extraction | A. euchroma | Ethanol (B145695), 1-butyl-3-methylimidazolium tetrafluoroborate | 90-97% yield | nih.gov |
| Selective Solid-Phase Extraction | Alkanna tinctoria root extract | Molecularly Imprinted Polymers (MIPs) | 72% recovery | nih.gov |
Prodrug Design and Development
The potent biological activities of shikonin and its homologs are often accompanied by significant, non-specific cytotoxicity, which has limited their clinical application. preprints.orgnih.gov The primary source of this toxicity is the naphthazarin ring, which can generate reactive oxygen species (ROS) and participate in bioreductive alkylation of cellular nucleophiles like proteins and DNA. mdpi.comnih.govnih.gov To address this challenge, prodrug design has emerged as a key strategy. fiveable.mehumanjournals.com Prodrugs are inactive or significantly less active precursors that are chemically or enzymatically converted into the active parent drug in vivo. fiveable.mehumanjournals.com This approach aims to mask the reactive naphthazarin moiety, thereby reducing non-specific toxicity, improving the pharmacological profile, and enhancing selectivity toward cancer cells. preprints.orgnih.gov
Principles of Prodrug Design for Shikonin Homologs to Modulate Pharmacological Profile
The fundamental principle behind designing shikonin prodrugs is to temporarily modify the molecule's structure to curb its inherent toxicity while ensuring it can be activated at the desired site of action. fiveable.meresearchgate.net This strategy is centered on altering the naphthazarin scaffold to reduce its capacity for ROS generation and alkylation. mdpi.comnih.govresearchgate.net
A successful shikonin prodrug should ideally exhibit poor activity in in vitro assays but demonstrate potent therapeutic effects in vivo with reduced side effects. nih.gov This dichotomy indicates that the compound is likely being metabolized into its active, more toxic form within the biological system, potentially with some level of tissue or tumor selectivity. An exemplary case involves dimethylated diacetyl derivatives of shikonin. nih.gov These compounds displayed poor anticancer activity in vitro but, when administered in vivo, showed tumor-inhibiting effects comparable to the conventional chemotherapy drug paclitaxel (B517696), without causing any observable toxicity. nih.gov This outcome is consistent with their low capacity for ROS generation and alkylation, highlighting their potential as effective prodrugs. nih.gov
The overarching goal is to improve the therapeutic index—the ratio of the toxic dose to the therapeutic dose. By modifying the naphthazarin ring or the side chain, new derivatives can be created that display stronger anticancer activity and lower toxicity than shikonin itself. researchgate.net Modifications such as methylation or acetylation of the phenolic hydroxyl groups on the naphthazarin ring are designed to create compounds that are less reactive. nih.govresearchgate.net These modifications render the compounds less capable of participating in the redox cycles that produce ROS and also decrease their potential as alkylating agents, thus mitigating the non-specific cytotoxicity that affects both cancerous and normal cells. preprints.orgresearchgate.net
Chemical Strategies to Mitigate Non-Specific Reactivity of the Naphthazarin Ring
Several chemical strategies have been developed to mask the reactive naphthazarin nucleus of shikonin homologs, thereby reducing their non-specific cytotoxicity. preprints.orgmdpi.com These strategies primarily involve the modification of the hydroxyl and carbonyl groups of the quinone ring, which are the main contributors to ROS generation and bioreductive alkylation. nih.govmdpi.com
Methylation of Phenolic Hydroxyl Groups : A primary strategy is the methylation of the two phenolic hydroxyl groups at the C-5 and C-8 positions of the naphthazarin ring. nih.govresearchgate.net This creates 5,8-O-dimethyl or 5,8-dimethoxy derivatives. This modification significantly reduces the molecule's ability to generate ROS and act as an alkylating agent. mdpi.comresearchgate.net Studies have shown that 5,8-O-dimethyl acylshikonin derivatives display selective cytotoxicity towards cancer cells with no toxicity towards normal cells, and they exhibit higher selectivity and less toxicity in vivo compared to the parent shikonin. nih.gov
Acetylation of Phenolic Hydroxyl Groups : Another effective approach is the acetylation of the phenolic hydroxyls to form diacetyl derivatives. nih.govresearchgate.net These acetylated compounds function as prodrugs. nih.gov The ester groups can be cleaved in vivo to release the active drug. As mentioned previously, dimethylated diacetyl derivatives have shown particularly promising results, with potent in vivo antitumor effects and an absence of toxicity, underscoring the success of this prodrug strategy. nih.gov
Oximation of Quinone Carbonyl Groups : To protect the carbonyl groups of the quinone, oximation has been explored as a prodrug strategy. mdpi.comnih.gov The formation of oxime derivatives from the carbonyls is intended to reduce the extensive cytotoxicity caused by the 1,4-naphthoquinone (B94277) structure. nih.gov For example, 5,8-dimethyl shikonin oximes were designed to mask the carbonyl groups and were found to have much lower toxicity compared to the parent shikonin. mdpi.com
Positional Isomerism : The placement of the side chain on the modified naphthazarin ring also influences activity and selectivity. It has been observed that 6-isomers of 5,8-O-dimethyl acylshikonin derivatives exhibit greater antitumor activities than the corresponding 2-isomers. nih.gov This suggests that strategic placement of the side chain on the modified, less reactive naphthazarin core can further enhance the therapeutic profile. nih.gov
| Chemical Strategy | Specific Modification/Derivative | Intended Effect | Observed Outcome | Reference(s) |
| Methylation | 5,8-O-dimethyl acylshikonin | Reduce ROS generation and alkylation | Higher selectivity for cancer cells; less in vivo toxicity | nih.gov |
| Acetylation | Dimethylated diacetyl shikonin | Prodrug formation; reduce reactivity | Poor in vitro activity, but potent and non-toxic in vivo | nih.gov |
| Oximation | 5,8-dimethyl shikonin oxime | Mask reactive carbonyl groups | Reduced cytotoxicity compared to parent shikonin | mdpi.com |
| Positional Isomerism | 6-substituted vs. 2-substituted DMNQ derivatives | Enhance selective binding to tumor cells | 6-isomers showed greater antitumor activity | nih.gov |
Structure Activity Relationship Sar Studies of Shikonin Homologs
Elucidation of Essential Pharmacophores
The fundamental structure of shikonin (B1681659) consists of two key pharmacophores: the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) ring and a hydroxylated isohexenyl side chain. nih.govoup.com Modifications to either of these components can significantly impact the compound's biological effects.
Defining the Contribution of the Naphthoquinone Moiety to Biological Activity
The naphthoquinone moiety is widely considered essential for the biological activities of shikonin and its derivatives. thieme-connect.demdpi.com This part of the molecule is involved in redox cycling and can generate reactive oxygen species (ROS), which contributes to its cytotoxic effects against cancer cells. nih.gov The quinone structure is also crucial for the compound's ability to interact with biological targets, such as inhibiting enzymes like topoisomerase I/II. mdpi.com Studies have shown that the naphthoquinone moiety is critical for the radical scavenging activity of these compounds. mdpi.com Modifications to the naphthoquinone ring, such as the introduction of a hydroxyl oxime structure, have been explored to improve tumor targeting and decrease side effects. researchgate.netfrontiersin.org
Importance of Specific Hydroxyl Group Positions on the Naphthazarin Ring
The hydroxyl groups on the naphthazarin ring are critical for the biological activity of shikonin. nih.govmdpi.com The phenolic hydroxyl groups can form hydrogen bonds with target enzymes, contributing to the binding affinity. mdpi.com For instance, the hydroxyl groups at the C-5 and C-8 positions are believed to be important for the compound's drug-like properties, a feature also observed in other antitumor antibiotics like anthracyclines. nih.govmdpi.com While some modifications of these hydroxyl groups, such as the formation of 5,8-O-dimethyl derivatives, have been investigated, the presence of free hydroxyl groups on the naphthazarin skeleton is generally considered important for retaining biological activity. nih.govresearchgate.net
Impact of Side Chain Modifications on Biological Activity
The side chain of shikonin plays a significant role in modulating its biological activity, influencing its potency and specificity. mdpi.commdpi.com
Influence of Side Chain Length and Branching on Efficacy
The length and branching of the aliphatic side chain can influence the cytotoxic activity of shikonin homologs. For example, shortening the side chain has been shown to have a variable impact on activity depending on the specific cell line being tested. mdpi.com The presence and position of methyl groups on the side chain also affect its biological properties.
Significance of the Hydroxyl Group at the C-1' Position of the Side Chain
The hydroxyl group at the C-1' position of the side chain is a key determinant of the biological activity of shikonin. researchgate.net This hydroxyl group has a positive effect on the radical scavenging properties of shikonin and its enantiomer, alkannin (B1664780). researchgate.net The absence of this hydroxyl group, as in deoxyshikonin (B1670263), results in altered biological activity. researchgate.netjst.go.jp Furthermore, the presence of a free hydroxyl group at this position appears to be a major contributing factor to the antileishmanial activities of shikonin. thieme-connect.de
Effects of Esterification and Other Functional Group Introductions on the Side Chain
Esterification of the C-1' hydroxyl group is a common strategy for creating shikonin derivatives with modified properties. nih.gov In living cells, shikonin is often found as esters with low molecular weight fatty acids, such as acetylshikonin (B600194). nih.govfrontiersin.org The esterification of this hydroxyl group can be critical for the compound's activity. researchgate.net For instance, while some studies suggest that esterification of the side chain hydroxyl group does not significantly influence radical scavenging activity, mdpi.com others have found that it reduces antileishmanial activity. thieme-connect.de The introduction of other functional groups, such as furoic acid, to the side chain has been shown to enhance topoisomerase II inhibitory activity and cytotoxicity against various cancer cells. mdpi.com
Structural Features of Cyclopropane (B1198618) Moiety-Bearing Derivatives
The introduction of a cyclopropane ring into the side chain of shikonin has been a successful strategy in developing derivatives with enhanced cytotoxic activity, particularly against melanoma cell lines. nih.govresearchgate.net Synthetic efforts have focused on esterifying the C-1' hydroxyl group of the side chain with various cyclopropane-containing acids. nih.gov
Research involving the synthesis of eighteen novel shikonin derivatives identified cyclopropylacetylshikonin as the most potent compound against several melanoma cell lines. nih.gov This derivative demonstrated significantly stronger tumor growth inhibitory activity compared to the naturally occurring and highly cytotoxic β,β-dimethylacrylshikonin. nih.gov Further pharmacological studies confirmed that cyclopropylacetylshikonin induces apoptosis in a caspase-dependent manner. nih.gov
In a broader screening of 31 synthesized shikonin derivatives, a cyclopropyloxoacetate derivative, specifically (R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl 2-cyclopropyl-2-oxoacetate, emerged as another highly active compound. mdpi.comnih.gov This derivative, structurally related to cyclopropylacetylshikonin, showed even greater cytotoxicity in melanoma cell lines. mdpi.comnih.govresearchgate.net Subsequent investigations revealed that this compound effectively induces apoptosis and causes a cell cycle arrest in the G2/M phase. nih.gov These findings underscore that the presence of a cyclopropane moiety, particularly within a short acyl group attached to the side chain, is a key structural feature for augmenting the anti-melanoma activity of shikonin. nih.govmdpi.com
| Compound | Structural Modification | Observed Activity | Reference |
|---|---|---|---|
| Cyclopropylacetylshikonin | Cyclopropylacetate ester at C-1' | Most active out of 18 synthesized derivatives; stronger growth inhibition than β,β-dimethylacrylshikonin; induces apoptosis. | nih.gov |
| (R)-1-(...)-2-cyclopropyl-2-oxoacetate | Cyclopropyloxoacetate ester at C-1' | Identified as a novel derivative with high activity; more cytotoxic than cyclopropylacetylshikonin; induces apoptosis and G2/M cell cycle arrest. | mdpi.comnih.gov |
Influence of Naphthoquinone Core Substitutions
Effects of Methylation and Other Substitutions on the Quinone Ring
Substitutions on the naphthoquinone core of shikonin play a pivotal role in modulating its biological activity by altering the electronic properties of the ring system. researchgate.net The effects of these substitutions can vary depending on the specific biological activity being assessed.
In the context of anticancer activity, the addition of a methyl or methoxy (B1213986) group to the naphthoquinone core has been reported to decrease inhibitory effects. preprints.orgmdpi.com However, a study focusing on antiprotozoal potential against Leishmania major produced contrasting results. frontiersin.org In this case, the addition of a methyl or methoxy group at the C-2 position of the naphthoquinone structure enhanced the antiprotozoal activity. frontiersin.org Conversely, introducing a hydroxyl group at the same C-2 position diminished the activity against the parasite. frontiersin.org Further complexity is added by the observation that hydroxylation at the C-5 position, or dihydroxy substitution at C-5 and C-8, was found to increase antiprotozoal potential. frontiersin.org In another study, dimethylated shikonin derivatives were found to possess significantly higher selectivity against cancer cells compared to the parent compound. researchgate.net
| Substitution | Position | Effect on Anticancer Activity | Effect on Antiprotozoal (L. major) Activity | Reference |
|---|---|---|---|---|
| Methyl / Methoxy | Quinone Ring | Decreased | Not Specified | preprints.orgmdpi.com |
| Methyl / Methoxy | C-2 | Not Specified | Increased | frontiersin.org |
| Hydroxyl | C-2 | Not Specified | Decreased | frontiersin.org |
| Hydroxyl | C-5 / C-8 | Not Specified | Increased | frontiersin.org |
| Dimethylated | Not Specified | Increased Selectivity | Not Specified | researchgate.net |
Impact on Intramolecular and Intermolecular Interactions
Substituents on the naphthoquinone core directly influence the network of intramolecular and intermolecular forces, which are crucial for the molecule's interaction with biological targets. The hydroxyl groups at positions C-5 and C-8 of the shikonin scaffold form strong intramolecular hydrogen bonds with the adjacent peri-carbonyl oxygens. researchgate.net
Role of Substituents in Modulating Reactive Oxygen Species (ROS) Generation Potential
A primary mechanism of shikonin's anticancer activity is linked to the generation of reactive oxygen species (ROS). nih.govfrontiersin.org The naphthoquinone scaffold is a redox-active core that can undergo reduction to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals in a process known as redox cycling. nih.govplos.org This accumulation of ROS induces oxidative stress, which can trigger cancer cell death. nih.gov
However, this ROS-mediated cytotoxicity can be non-specific, affecting healthy cells as well as cancerous ones. preprints.orgmdpi.com Structural modifications to the naphthoquinone ring provide a strategy to modulate this effect. Substituents alter the redox potential of the quinone, thereby influencing its capacity for ROS generation. For example, two series of novel dimethylated shikonin and alkannin derivatives were designed to minimize the non-specific cytotoxicity that arises from ROS generation. researchgate.net While these derivatives showed poor anticancer activity in vitro, they exhibited significant tumor-inhibiting effects in vivo with no observable toxicity. researchgate.net This favorable outcome was attributed to their low ROS generation and reduced alkylating capacity, highlighting their potential as prodrugs. researchgate.net This suggests that by carefully selecting substituents, it is possible to fine-tune the ROS-generating potential to enhance therapeutic selectivity, reducing off-target effects while maintaining efficacy. nih.gov
Stereochemical Considerations in Activity Modulation
Comparative Analysis of Activities Between Shikonin (R-enantiomer) and Alkannin (S-enantiomer) and Their Derivatives
Shikonin is the (R)-enantiomer of a chiral pair, with alkannin being its corresponding (S)-enantiomer. nih.govfrontiersin.org The only structural difference is the stereochemistry at the C-1' hydroxyl group in the aliphatic side chain. Despite this stereochemical difference, extensive pharmacological comparisons have revealed that the two parent compounds often exhibit remarkably similar biological activities.
A direct comparative study of their anti-inflammatory effects, using models of increased capillary permeability and thermal edema in rats, concluded that there is no significant difference in activity between shikonin and alkannin. acs.orgnih.gov This similarity has been noted across a range of pharmacological properties, including antimicrobial, anticancer, and wound-healing activities. mdpi.com
However, minor differences in potency have been observed in specific assays. For instance, in an assay measuring the inhibition of lipid peroxidation, shikonin (IC₅₀ = 28 µM) was found to be more potent than alkannin (IC₅₀ = 45 µM). nih.gov While the parent enantiomers are largely equipotent, the stereochemistry at C-1' is critically important for the enzymes that catalyze their acylation in nature, which are highly enantioselective. nih.gov This enzymatic specificity leads to the diverse array of shikonin and alkannin esters found in different plant species. nih.gov Although some reports suggest that derivatives of the two enantiomers can have different pharmacological potential, the bulk of the evidence on the parent compounds points towards a lack of significant stereochemical influence on their primary biological functions. frontiersin.orgacs.org
| Biological Activity | Finding | Reference |
|---|---|---|
| Anti-inflammatory | No significant difference between enantiomers. | acs.orgnih.gov |
| Antimicrobial, Anticancer, Wound Healing | Relatively similar pharmacological capacities reported. | mdpi.com |
| Antioxidant (Lipid Peroxidation Inhibition) | Shikonin (IC₅₀ = 28 µM) was more potent than Alkannin (IC₅₀ = 45 µM). | nih.gov |
Computational and Quantitative Approaches to SAR
Computational methods have become indispensable tools in medicinal chemistry for elucidating the structure-activity relationships (SAR) of natural products and their analogs. For shikonin homologs, these approaches provide detailed insights into the molecular features governing their biological activities, guiding the design of new derivatives with improved potency and selectivity.
Application of 3D-Quantitative Structure-Activity Relationship (QSAR) Models
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov These models are instrumental in understanding the specific structural requirements for a ligand to interact effectively with its biological target.
In the study of shikonin homologs, 3D-QSAR models have been developed to identify the key structural and physicochemical attributes necessary for their biological effects. For instance, an in-silico QSAR study was performed on sulfur-containing shikonin oxime derivatives to model their cytotoxicity against various cancer cell lines. ajrconline.orgresearcher.life Such studies provide a quantitative framework for predicting the activity of newly designed analogs, thereby streamlining the drug discovery process. ajrconline.org The models generated from these studies help in visualizing the favorable and unfavorable regions for interaction around the molecular structure, offering a roadmap for structural modifications to enhance activity.
A typical 3D-QSAR study involves aligning a set of molecules and calculating their steric and electrostatic fields. These fields are then used as independent variables to build a statistical model that predicts the biological activity. The resulting models are often visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of chalcones, which share some structural features with quinones like shikonin, 3D-QSAR models identified three biophoric sites and four secondary sites that showed a very good correlation between the observed and predicted activities against 5-lipoxygenase. nih.gov
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.comconsensus.app This technique is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are responsible for the compound's biological activity. nih.govresearchgate.net
Molecular docking studies have been extensively applied to shikonin and its derivatives to elucidate their mechanism of action against various biological targets. These studies have successfully predicted the binding modes of shikonin homologs within the active sites of several key proteins.
For example, in the context of anti-cancer research, molecular docking was used to analyze the interaction between shikonin and inosine (B1671953) 5′-monophosphate dehydrogenase 2 (IMPDH2), a target for triple-negative breast cancer. The analysis revealed significant interactions with residues such as Gly326, Asp274, and Arg322. researchgate.net Similarly, docking studies on shikonin derivatives targeting the main protease (Mpro) of SARS-CoV-2 showed that the naphthazarin moiety forms a π-π stacking interaction with His41, a key residue in the substrate-binding site. mdpi.commdpi.com These studies not only confirm the binding potential but also highlight the critical role of specific functional groups in the interaction. mdpi.com
In another study, twenty shikonin derivatives were screened against the SARS-CoV-2 Mpro using molecular docking. mdpi.comnih.gov The results indicated that several derivatives, including alpha-methyl-n-butyl shikonin and beta-hydroxyisovaleryl shikonin, exhibited higher binding affinities than shikonin itself. nih.gov Subsequent molecular dynamics simulations were performed to validate the stability of these predicted ligand-protein complexes. nih.govmdpi.comnih.gov
The table below summarizes the findings from various molecular docking studies on shikonin and its homologs, detailing the protein target, key interacting residues, and the software used for the analysis.
| Compound/Derivative | Protein Target | Key Interacting Residues | Docking Software/Method | Reference |
| Shikonin | IMPDH2 | Gly326, Asp274, Arg322, Asp364 | AutoDock Vina | researchgate.net |
| Shikonin | SARS-CoV-2 Mpro | His41, Arg188 | Not Specified | mdpi.com |
| 5,8-dimethyl shikonin oxime (15) | SARS-CoV-2 Mpro | His41, Cys145, Met165 | MOE 2008 | mdpi.com |
| Shikonin | AKT1 | SER-205 | LibDockScore (Discovery Studio) | nih.gov |
| Shikonin | CCL5 | ILE-16, LYS-56, ASN-53 | LibDockScore (Discovery Studio) | nih.gov |
| Shikonin | CXCR4 | ASN-1055, LEU-1013, LEU-1015, LYS-1016 | LibDockScore (Discovery Studio) | nih.gov |
Preclinical Investigations of Biological Activities: Mechanistic Insights
Mechanistic Studies in Anti-inflammatory Contexts
The anti-inflammatory effects of shikonin (B1681659) and its related compounds are well-documented in various preclinical models. researchgate.net The mechanisms involve the suppression of key inflammatory molecules, modulation of immune cell functions, and inhibition of critical signaling cascades that drive the inflammatory response. nih.govresearchgate.net
A cornerstone of the anti-inflammatory action of shikonin homologs is their ability to suppress the production of potent pro-inflammatory mediators. Shikonin has been shown to significantly reduce the levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in various inflammatory models, such as lipopolysaccharide (LPS)-induced acute lung injury and acute pancreatitis. thieme-connect.denih.govnih.gov This inhibition extends to other cytokines like IL-6. thieme-connect.denih.gov
The compound also targets the arachidonic acid metabolic pathway. In vitro studies using activated human neutrophil granulocytes demonstrated that shikonin inhibits the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator that promotes inflammation, with a reported IC50 value of 24.3 µM. researchgate.net Furthermore, shikonin effectively reduces the production of nitric oxide (NO), a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS) during inflammation, contributes to tissue damage. thieme-connect.denih.gov The regulation of these mediators is crucial, as cytokines like TNF-α and IL-1β are known to stimulate iNOS expression and subsequent NO production. nih.gov
| Inflammatory Mediator | Observed Effect | Relevant Preclinical Context | Source Citation |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Reduction | LPS-induced macrophage activation, acute lung injury, arthritis models | thieme-connect.deresearchgate.netnih.govnih.gov |
| Interleukin-1 beta (IL-1β) | Inhibition/Reduction | LPS-induced acute lung injury, acute pancreatitis | thieme-connect.denih.govnih.gov |
| Interleukin-6 (IL-6) | Inhibition/Reduction | Acute pancreatitis, endothelial cell inflammation | thieme-connect.denih.gov |
| Leukotriene B4 (LTB4) | Inhibition of biosynthesis | Activated human neutrophils | researchgate.net |
| Nitric Oxide (NO) | Reduction of concentration | LPS-induced lung tissue inflammation | thieme-connect.denih.gov |
Shikonin homologs exert immunomodulatory effects by influencing the behavior of key immune cells. In models of acute inflammation, shikonin pretreatment significantly reduces the infiltration of neutrophils into tissues like the lungs. nih.govnih.gov This effect is partly linked to its ability to inhibit LTB4, a powerful chemoattractant for neutrophils. researchgate.netallergolyon.fr
Mast cells, strategically located at sites of potential pathogen entry, are critical initiators of acute inflammation through the release of pre-formed mediators like histamine (B1213489) and newly synthesized ones like TNF-α upon activation. allergolyon.frnih.govfrontiersin.org This degranulation process recruits neutrophils and other immune cells to the site of injury or infection. nih.govfrontiersin.org While direct studies on shikonin's effect on mast cell degranulation are limited, its documented inhibition of mast cell-derived mediators like TNF-α suggests an indirect mechanism for modulating the inflammatory cascade initiated by these cells. thieme-connect.denih.gov Beyond innate immune cells, shikonin has been shown to suppress the activation of human T lymphocytes, a dominant cell population in mediating adaptive immune and inflammatory responses. nih.gov This suppression includes inhibiting T-cell proliferation and the expression of activation markers like CD25 and CD69. nih.gov
At the molecular level, the anti-inflammatory properties of shikonin are largely attributed to its interference with intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression. nih.govselleckchem.com Shikonin has been repeatedly shown to block the activation of NF-κB in various cell and animal models. thieme-connect.denih.govnih.gov
The mechanism of NF-κB inhibition often involves preventing the phosphorylation and subsequent degradation of its natural inhibitor, IκBα (Inhibitor of kappa B alpha). nih.govnih.govnih.gov By stabilizing IκBα, shikonin ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of genes for pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.netnih.govnih.gov In addition to the NF-κB pathway, shikonin has been found to inhibit the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a role in regulating inflammatory responses. thieme-connect.denih.gov
| Signaling Molecule/Pathway | Mechanism of Inhibition | Downstream Effect | Source Citation |
|---|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Inhibits nuclear translocation and DNA-binding activity. | Decreased expression of TNF-α, IL-1β, iNOS, COX-2. | thieme-connect.denih.govnih.govnih.gov |
| Inhibitor of kappa B alpha (IκBα) | Inhibits phosphorylation and degradation. | Stabilization of the NF-κB/IκBα complex in the cytoplasm. | nih.govnih.govnih.gov |
| Extracellular signal-Regulated Kinase (ERK) | Inhibits phosphorylation/activation. | Modulation of MAPK-driven inflammatory responses. | thieme-connect.denih.gov |
The anti-inflammatory mechanisms of shikonin have been validated in specific disease models.
Arthritis: In murine models of collagen-induced arthritis, shikonin has been shown to reduce the incidence of arthritis and alleviate joint inflammation. nih.gov The therapeutic effect is associated with the inhibition of Th1 cytokines and the modulation of macrophage polarization, specifically by inhibiting the conversion of M1 (pro-inflammatory) macrophages into M2 (anti-inflammatory) macrophages in the joint tissue. nih.gov
Acute Lung Injury (ALI): In mouse models of ALI induced by lipopolysaccharide (LPS), pretreatment with shikonin provides significant protection. nih.gov It markedly attenuates lung tissue damage, reduces the infiltration of neutrophils, and decreases pulmonary edema. nih.govnih.gov Mechanistically, this protection is attributed to the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the bronchoalveolar lavage fluid and the inhibition of the NF-κB signaling pathway within the lung tissue. thieme-connect.denih.govnih.gov
Mechanistic Studies in Antioxidant Systems
The naphthazarin structure common to shikonin and its homologs is thought to be responsible for their ability to act as free radical scavengers. thieme-connect.deresearchgate.net This antioxidant activity is a key component of their protective effects, as oxidative stress is closely linked with inflammation and cellular damage.
Shikonin demonstrates potent radical scavenging capabilities in various in vitro assays. It effectively scavenges stable free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). researchgate.netd-nb.info The scavenging activity is often dose-dependent. nih.gov
Comparative studies have quantified this activity, showing that shikonin has an IC50 value of 83.2 µmol/L for scavenging DPPH radicals and 27.27 µmol/L for scavenging ABTS radicals. d-nb.info More detailed investigations using electron paramagnetic resonance spectrometry have revealed that shikonin is a strong scavenger of superoxide (B77818) anions (O₂•⁻), with a reactivity estimated to be 42 times that of the standard antioxidant Trolox. nih.gov The compound also scavenges alkyl-oxy radicals but does not appear to directly react with the nitric oxide radical itself. nih.gov This ability to neutralize reactive oxygen species (ROS) like superoxide is critical, as these molecules can otherwise lead to significant oxidative damage to cells and tissues. nih.govnih.gov
| Radical Species | Assay | Finding / IC50 Value | Source Citation |
|---|---|---|---|
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | Spectrophotometry | 83.2 µmol/L | d-nb.info |
| ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) | Spectrophotometry | 27.27 µmol/L | d-nb.info |
| Superoxide Anion (O₂•⁻) | Electron Paramagnetic Resonance (EPR) | Strong scavenging ability (42-fold of Trolox) | nih.gov |
| Alkyl-oxy Radical | Electron Paramagnetic Resonance (EPR) | Scavenged with an ORAC of 0.25 relative to Trolox | nih.gov |
Structure-Related Contributions to Antioxidant Capacity of Homologs
The antioxidant properties of shikonin and its homologs are intrinsically linked to their chemical structure, particularly the naphthoquinone moiety. thieme-connect.demdpi.com This core structure, featuring both quinone and hydroquinone (B1673460) parts, is considered essential for their high radical scavenging activity. thieme-connect.deresearchgate.net
Studies exploring the structure-activity relationship of various shikonin derivatives have revealed several key factors influencing their antioxidant capacity:
The Naphthoquinone Moiety : The presence of the 5,8-dihydroxy-1,4-naphthoquinone (B181067) backbone is fundamental to the antioxidant effects of these compounds. thieme-connect.debenchchem.com
Hydroxyl Group at C-1' : The hydroxyl group on the side chain at the C-1' position has been shown to positively influence the radical scavenging properties. researchgate.netresearchgate.net This is attributed to its role in facilitating the donation of a hydrogen atom from this carbon. researchgate.netresearchgate.net Consequently, shikonin and its enantiomer, alkannin (B1664780), exhibit greater antioxidant potential than deoxyshikonin (B1670263), which lacks this hydroxyl group. researchgate.net
Acyl Group Introduction : Theoretical studies using density functional theory have indicated that the introduction of acyl groups can decrease the ionization potential values compared to shikonin, which may influence their radical scavenging activity. thieme-connect.de
Steric Hindrance : The antioxidant activity of shikonin and its derivatives is also affected by steric hindrance and the accessibility of the branched iso-hexenylnaphthazarin side chain to the radical site. researchgate.net Research has indicated that the parent compound, naphthazarin, possesses the highest antioxidant activity, followed by other derivatives in a specific order. researchgate.net
The antioxidant mechanism is associated with the ability of these compounds to scavenge superoxide anion radicals, leading to the formation of semiquinone radicals. frontiersin.org These semiquinone radicals can then either act directly as antimicrobials or react with dioxygen to produce superoxides or hydrogen peroxide. frontiersin.org
Interactive Table: Structure-Activity Relationship for Antioxidant Capacity
| Structural Feature | Contribution to Antioxidant Capacity | Supporting Evidence |
|---|---|---|
| Naphthoquinone Moiety | Essential for high radical scavenging activity. thieme-connect.deresearchgate.net | The 5,8-dihydroxy-1,4-naphthoquinone backbone is a common feature among active homologs. thieme-connect.debenchchem.com |
| C-1' Hydroxyl Group | Positively influences radical scavenging by aiding hydrogen atom donation. researchgate.netresearchgate.net | Shikonin and alkannin are more potent antioxidants than deoxyshikonin. researchgate.net |
| Acyl Groups | May decrease ionization potential, potentially altering scavenging activity. thieme-connect.de | Theoretical calculations suggest a change in electronic properties upon acylation. thieme-connect.de |
| Side Chain Structure | Steric hindrance can impact the accessibility to radical sites, affecting activity. researchgate.net | The parent compound, naphthazarin, shows the highest activity. researchgate.net |
Mechanistic Studies in Antimicrobial Efficacy
Homologs of shikonin, including shikonin itself and its derivatives, have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net Research indicates that these compounds are effective against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Enterococcus faecium, and Bacillus subtilis. researchgate.netd-nb.info The minimum inhibitory concentrations (MICs) for these bacteria typically range from 1.5 to 200 µg/mL. mdpi.com For instance, the MIC of shikonin against various strains of S. aureus has been reported to be between 35 µg/mL and 70 µg/mL. mdpi.com
The enhanced susceptibility of Gram-positive bacteria is often attributed to the hydrophobic nature of shikonin and its derivatives, which allows for a greater affinity for the bacterial cell wall that lacks an outer membrane. mdpi.com In contrast, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is generally lower. d-nb.info However, some studies have reported good antibacterial activity against certain Gram-negative species, and specific shikonin piperazinate derivatives have shown strong inhibition of Gram-negative bacteria. excli.degoogle.com
Some shikonin derivatives, such as α-methylbutyrylshikonin and acetylshikonin (B600194), have exhibited high antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. excli.de
Interactive Table: Antimicrobial Spectrum of Shikonin Homologs
| Bacterial Type | Susceptibility | Examples of Susceptible Bacteria | General MIC Range |
|---|---|---|---|
| Gram-positive | Generally high | Staphylococcus aureus (including MRSA), Enterococcus faecium, Bacillus subtilis researchgate.netd-nb.info | 1.5 - 200 µg/mL mdpi.com |
| Gram-negative | Generally low, with some exceptions | Escherichia coli, Pseudomonas aeruginosa (less susceptible) d-nb.info; Some strains show susceptibility to specific derivatives. excli.degoogle.com | Higher than for Gram-positive bacteria |
The antimicrobial action of shikonin and its homologs is multifaceted, involving the disruption of several crucial cellular processes in bacteria. A primary mechanism is the compromise of the bacterial cell membrane's integrity. frontiersin.orgmdpi.com This can lead to the hyperpolarization of the cell membrane, ultimately causing complete membrane disintegration, cell lysis, and the release of cytoplasmic contents. mdpi.comnih.gov
Further mechanistic insights reveal that these compounds can interfere with bacterial metabolism and essential cellular functions through various actions:
ATP Depletion : Shikonin has been shown to decrease the intracellular ATP concentration in bacteria like S. aureus. mdpi.comresearchgate.net
Inhibition of Biosynthesis : These compounds can act on the biosynthesis of essential bacterial proteins and nucleic acids. frontiersin.orgnih.gov
Enzyme Inhibition : Shikonin derivatives can inhibit key enzymes. For example, some have been developed as inhibitors of tyrosyl-tRNA synthetase, an essential enzyme in protein synthesis. rsc.org
Biofilm Inhibition : At non-inhibitory concentrations, shikonin can significantly inhibit biofilm formation in bacteria such as S. aureus and Candida albicans. mdpi.comtandfonline.com This is potentially achieved by repressing the transcription of genes related to biofilm formation and virulence. mdpi.comresearchgate.net
Iron Chelation : Shikonin and its derivatives can act as antimicrobials by chelating iron, which can lead to the starvation of iron-dependent microorganisms and limit biofilm formation. frontiersin.org
Interaction with Cell Wall Components : The anti-MRSA effect of shikonin is associated with its affinity for peptidoglycan, a major component of the Gram-positive bacterial cell wall. nih.govresearchgate.net
Mechanistic Studies in Tissue Repair and Remodeling
Homologs of shikonin promote tissue repair and wound healing through a variety of molecular mechanisms that influence cell proliferation, migration, and the synthesis of extracellular matrix components.
A key pathway implicated in the wound healing effects of shikonin is the ERK 1/2 signaling pathway . mdpi.com Shikonin has been shown to promote the proliferation and migration of human gingival fibroblasts, increase the synthesis of type I collagen and fibronectin, and enhance the expression of vascular endothelial growth factor (VEGF) and fibronectin, all of which are mediated through the activation of the ERK 1/2 pathway. mdpi.com Similarly, deoxyshikonin, another shikonin homolog, is thought to stimulate diabetic wound healing through the p38 and ERK signaling pathways. mdpi.com
The PI3K/AKT signaling pathway is another crucial mediator of shikonin's wound healing properties. intjmorphol.com Shikonin has been found to promote fibroblast proliferation to repair skin wounds by regulating this pathway. intjmorphol.com In the context of diabetic wounds, shikonin can activate the PI3K/AKT pathway, restoring the expression of angiogenesis-related factors like CD31 and VEGF. nih.gov
Furthermore, shikonin and its derivatives can:
Promote the formation of granulation tissue, which involves cell migration, angiogenesis, and collagen production. mdpi.comresearchgate.net
Increase the expression of basic fibroblast growth factor (bFGF), a potent mitogen for fibroblasts and endothelial cells. mdpi.comnih.gov
Upregulate the expression of hepatocyte growth factor (HGF), which promotes the proliferation and migration of gingival fibroblasts. mdpi.com
Shikonin and its homologs have demonstrated potential in mitigating proliferative scarring, such as hypertrophic scars and keloids, by modulating the behavior of fibroblasts and the production of collagen.
One of the primary mechanisms is the inhibition of fibroblast proliferation and induction of apoptosis . mdpi.comnih.gov Shikonin has been shown to preferentially inhibit the proliferation of fibroblasts derived from scar tissue and induce their apoptosis, a process essential for scar tissue remodeling. mdpi.comsci-hub.se This effect may be triggered through the MAPK and Bcl-2/caspase-3 signaling pathways. mdpi.comnih.gov
Shikonin also directly impacts collagen synthesis and deposition :
In a model of hypertrophic scarring, shikonin was found to reduce TGF-β1-induced collagen production through the ERK/Smad signaling pathway. nih.gov
It also inhibits the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, which is responsible for wound contraction and excessive matrix deposition. cellmolbiol.orgnih.gov
Furthermore, shikonin can influence the scarring process by:
Modulating microRNA expression : It can inhibit the fibrosis and migration of hypertrophic scar fibroblasts by down-regulating the expression of microRNA-382-5p. mdpi.com
Regulating key signaling pathways : Shikonin has been found to inhibit the TLR4/NF-κB signaling pathway, which is involved in inflammation and fibrosis, thereby suppressing the levels of collagen I, collagen III, and α-SMA. cellmolbiol.org
Promoting autophagy : Shikonin can induce autophagy in hypertrophic scar-derived fibroblasts via the AMPK/mTOR signaling pathway, which may contribute to scar repair. nih.govscielo.br
Interactive Table: Mechanisms of Shikonin Homologs in Scar Inhibition
| Mechanism | Effect on Fibroblasts | Effect on Collagen | Key Signaling Pathways Involved |
|---|---|---|---|
| Induction of Apoptosis | Preferentially induces apoptosis in scar-derived fibroblasts. mdpi.comsci-hub.se | Indirectly reduces collagen by decreasing fibroblast numbers. | MAPK, Bcl-2/caspase-3 mdpi.comnih.gov |
| Inhibition of Proliferation | Reduces the proliferation of hypertrophic scar fibroblasts. mdpi.comnih.gov | Decreases the number of collagen-producing cells. | |
| Downregulation of Gene Expression | Directly inhibits the expression of collagen I and collagen III genes. sci-hub.secellmolbiol.org | ERK/Smad, TLR4/NF-κB cellmolbiol.orgnih.gov | |
| Inhibition of Myofibroblast Differentiation | Downregulates α-SMA expression. cellmolbiol.orgnih.gov | Reduces collagen deposition by contractile myofibroblasts. | |
| Modulation of MicroRNA | Inhibits fibroblast migration and fibrosis. mdpi.com |
| Induction of Autophagy | Promotes autophagy in hypertrophic scar fibroblasts. nih.govscielo.br | May contribute to the breakdown of excess collagen. | AMPK/mTOR nih.govscielo.br |
Regulation of Intestinal Epithelial Cell Migration in Colitis Models
The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis, and its disruption is a hallmark of inflammatory bowel diseases (IBD) such as ulcerative colitis. researchgate.net Effective mucosal healing requires the migration of intestinal epithelial cells (IECs) to cover ulcerated areas, a process that is often inadequate and delayed in colitis. researchgate.net Preclinical investigations have revealed that shikonin and its homologs can positively influence this critical repair mechanism.
Research using in vitro models of intestinal wound healing has demonstrated that shikonin enhances the migration of IECs. researchgate.net This pro-migratory effect is mechanistically linked to the induction of Transforming Growth Factor-β1 (TGF-β1), a key cytokine involved in wound healing processes. researchgate.netmdpi.com The ability of shikonin to stimulate the release of TGF-β1 in intestinal epithelial cells likely contributes significantly to its therapeutic potential in colitis by promoting the closure of epithelial wounds. researchgate.net
This direct effect on cell migration is complemented by the well-documented anti-inflammatory properties of shikonin, which create a more permissive environment for tissue repair. researchgate.net In colitis models, shikonin has been shown to suppress the activation of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netnih.gov By downregulating these pathways, shikonin limits the expression of pro-inflammatory mediators, thereby reducing the inflammatory cell infiltration that can impede the healing process. nih.gov The compound's ability to inhibit genes associated with chemotaxis and cell migration in the context of inflammation further underscores its role in modulating the cellular dynamics at the site of injury. nih.gov
The combined actions of promoting epithelial cell migration via TGF-β1 induction and suppressing inflammatory signaling pathways position shikonin and its homologs as promising agents for enhancing mucosal repair in colitis. researchgate.net
Table 1: Mechanistic Effects of Shikonin on Key Molecules in Colitis Models
| Target Molecule | Effect in Colitis Models | Cellular Consequence |
| TGF-β1 | Induction/Upregulation | Promotes intestinal epithelial cell migration and wound healing. researchgate.netmdpi.com |
| NF-κB | Inhibition | Reduces expression of pro-inflammatory cytokines and enzymes (e.g., COX-2). researchgate.netnih.gov |
| STAT3 | Inhibition of Activation | Decreases a key signaling pathway for pro-inflammatory cytokine responses. researchgate.netnih.gov |
| COX-2 | Decreased Expression | Reduces inflammation at the mucosal surface. nih.gov |
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analysis of shikonin homologs, enabling the separation of these closely related compounds from each other and from other matrix components. Various chromatographic techniques have been optimized to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of shikonin and its derivatives. nih.govfrontiersin.org A simple isocratic HPLC method has been developed for the simultaneous determination of shikonin derivatives in various Echium species. turkjps.orgresearchgate.net This reversed-phase HPLC method typically utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous acid, such as acetic acid or phosphoric acid, allowing for the separation of different shikonin esters based on their polarity. turkjps.orgresearchgate.netsielc.com The detection is commonly performed using a UV-Vis detector at a wavelength of 520 nm, where shikonin derivatives exhibit strong absorbance. turkjps.orgresearchgate.net The retention times of the reference standards under specific isocratic conditions have been reported to be in the range of 4.176 to 16.58 minutes, with a total run time of 20 minutes. turkjps.org
Shikonin and its enantiomer, alkannin, are chiral molecules, and their separation is essential for understanding their distinct biological activities. nih.govfrontiersin.org Chiral HPLC is the primary technique for the enantiomeric separation of these compounds. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. preprints.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. preprints.org The enantiomer that forms the less stable complex elutes first. preprints.org The development of effective chiral HPLC methods often requires screening multiple columns and mobile phase conditions to achieve optimal separation. sigmaaldrich.comshimadzu.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., ACE, 150 mm × 4.6 mm, 5 μm) | researchgate.net |
| Mobile Phase | Acetonitrile and 0.1 M acetic acid (70:30, v/v) | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
| Detection | UV at 520 nm | researchgate.net |
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of shikonin homologs. turkjps.orgscilit.com It is often used for preliminary screening of plant extracts due to its simplicity, low cost, and ability to analyze multiple samples simultaneously. uoradea.ro For the analysis of shikonin derivatives, silica (B1680970) gel 60 F254 plates are commonly used. turkjps.org A typical mobile phase for developing the chromatogram consists of a mixture of petroleum ether, ethyl acetate (B1210297), and acetic acid (e.g., 85:15:1 v/v/v). turkjps.org After development, the separated spots can be visualized under UV light at 254 nm and 366 nm. turkjps.orgscilit.com Spraying the plate with a 5% sulfuric acid solution followed by heating can enhance the visualization of the bands. turkjps.org
For semi-quantitative analysis, densitometry can be coupled with TLC. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. scilit.com After chromatographic separation on an HPTLC plate, a densitometer is used to scan the plate and measure the absorbance or fluorescence of the separated spots. The intensity of the signal is proportional to the concentration of the analyte, allowing for semi-quantitative determination. This technique provides a rapid method for estimating the content of major shikonin derivatives in a sample. scilit.com
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com While shikonin and its common derivatives are generally not volatile enough for direct GC analysis, GC/MS can be employed for the analysis of more volatile components present in plant extracts containing shikonins or for the analysis of derivatized shikonin homologs. Derivatization reactions, such as silylation, can be used to increase the volatility of the compounds, making them amenable to GC separation. GC/MS provides detailed structural information based on the mass fragmentation patterns of the analytes, which aids in their identification. shimadzu.com This technique is particularly useful for identifying minor volatile or semi-volatile compounds that might be present alongside shikonin derivatives in natural extracts.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a highly sensitive and high-resolution technique used for the comprehensive profiling of shikonin homologs in complex mixtures. nih.govnih.govmdpi.commdpi.comresearchgate.net UPLC utilizes smaller particle size columns (typically <2 µm) compared to conventional HPLC, resulting in significantly higher resolution, improved sensitivity, and faster analysis times. mdpi.com The coupling of UPLC with a QTOF mass spectrometer allows for accurate mass measurements of both precursor and product ions, which is invaluable for the identification and structural elucidation of known and novel shikonin derivatives. nih.govmdpi.com
This technique has been successfully used to identify numerous shikonin homologs in a single analytical run without the need for multiple detection methods. nih.gov For instance, a UPLC-QTOF-MS method was developed to rapidly identify and profile nine closely related shikonins. nih.gov The high mass accuracy of QTOF-MS, often below 5 ppm, facilitates the determination of elemental compositions and the confident identification of compounds by comparing their mass spectra with databases and literature data. nih.gov The fragmentation patterns observed in the MS/MS spectra provide crucial structural information, often revealing a common fragment ion characteristic of the shikonin skeleton. nih.govresearchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of isolated shikonin homologs. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural characterization of shikonin and its derivatives in solution. uoc.grnih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to elucidate the complex structures of these molecules. uoc.grnih.gov
1D NMR (¹H and ¹³C):
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The chemical shifts, integration, and coupling patterns of the proton signals are used to assign the protons to specific positions in the shikonin structure. researchgate.netnih.gov For example, the protons of the naphthoquinone ring system and the side chain have characteristic chemical shift ranges.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., aromatic, quinone, aliphatic) and its chemical environment. nih.govnih.gov
2D NMR Techniques: 2D NMR experiments are crucial for establishing the connectivity between atoms and overcoming signal overlap that can occur in 1D spectra. uoc.grnih.govethz.ch Common 2D NMR techniques used for the structural elucidation of shikonin homologs include:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). acgpubs.org
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings), which is essential for piecing together the molecular framework. uoc.gracgpubs.org
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule. ethz.ch
Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of shikonin homologs, including the nature and position of the acyl side chain, can be determined. uoc.grnih.gov
| NMR Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | researchgate.netnih.gov |
| ¹³C NMR | Carbon skeleton information | nih.govnih.gov |
| COSY | ¹H-¹H spin-spin coupling correlations | |
| HSQC | Direct ¹H-¹³C correlations | acgpubs.org |
| HMBC | Long-range ¹H-¹³C correlations | uoc.gracgpubs.org |
| NOESY | Through-space proton-proton correlations for stereochemistry | ethz.ch |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in shikonin homologs. These methods operate on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of key structural features.
In the analysis of shikonin and its derivatives, such as acetylshikonin, FTIR spectroscopy has been instrumental in confirming their chemical structures. researchgate.net The naphthoquinone skeleton and the aliphatic side chain, along with the hydroxyl and carbonyl groups, give rise to characteristic absorption bands.
Key research findings from IR and FTIR analyses of shikonin derivatives include the identification of:
-OH Stretching: A broad and intense absorption band is typically observed in the region of 3400 to 3650 cm⁻¹ for the hydroxyl groups on the naphthoquinone ring. researchgate.netpressbooks.publibretexts.org The broadness of this peak is often attributed to intermolecular and intramolecular hydrogen bonding.
Aliphatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the aliphatic side chain appear in the range of 2850 to 2960 cm⁻¹. researchgate.netpressbooks.pub For acetylshikonin, specific transmittance bands at 2925 cm⁻¹ and 2877 cm⁻¹ correspond to C-H stretching from the methyl group. researchgate.net
Carbonyl (C=O) Stretching: The conjugated carbonyl groups of the quinone ring produce a very strong and sharp absorption band. For acetylshikonin, a characteristic vibration band for the C=O group is observed at 1714 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring system typically results in absorptions in the 1400 to 1600 cm⁻¹ region. pressbooks.pub A band at 1413 cm⁻¹ has been identified as corresponding to the aromatic C=C groups in acetylshikonin. researchgate.net
C-O Stretching: The stretching vibrations for the alcoholic C-O groups are also identifiable. In acetylshikonin, this band appears at 1035 cm⁻¹. researchgate.net
These specific absorption frequencies allow researchers to confirm the integrity of the core naphthoquinone structure and verify modifications or esterifications on the side chain, which differentiate the various shikonin homologs.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3400 - 3650 (Broad) | Shikonin, Acetylshikonin |
| Aliphatic (C-H) | Stretching | 2850 - 2960 | Shikonin, Acetylshikonin |
| Carbonyl (C=O) | Stretching | ~1714 | Acetylshikonin |
| Aromatic (C=C) | Stretching | ~1413 | Acetylshikonin |
| Alcoholic (C-O) | Stretching | ~1035 | Acetylshikonin |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for characterizing the chromophoric system of shikonin homologs. researchgate.net A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region of the electromagnetic spectrum due to electronic transitions. youtube.com The highly conjugated system of the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) ring in shikonin and its derivatives acts as a potent chromophore, giving these compounds their characteristic red color. nih.govnih.gov
The UV/Vis absorption spectrum of a shikonin homolog provides valuable information about its electronic structure. The spectrum typically exhibits multiple absorption maxima (λmax) in both the UV and visible ranges. researchgate.netresearchgate.net
UV Region: Absorptions in the ultraviolet region (typically 200-400 nm) correspond to π → π* transitions within the aromatic naphthoquinone system. For example, acetylshikonin in methanol displays UV absorption bands at 217 nm, 231 nm, and 274 nm. researchgate.net
Visible Region: The characteristic color of shikonin derivatives is due to absorptions in the visible region (400-700 nm), which arise from n → π* transitions involving the non-bonding electrons of the carbonyl oxygens and the π-system of the quinone ring. youtube.com Shikonin and its derivatives typically show multiple absorption maxima in the visible range. For instance, a mixture of deoxyshikonin, β,β-dimethylacrylshikonin, and acetylshikonin showed three maxima at 493 nm, 523 nm, and 562 nm. researchgate.net Pure acetylshikonin in methanol shows distinct peaks at 488 nm, 519 nm, and 560 nm. researchgate.net
The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the specific ester group attached to the side chain, which can subtly alter the electronic environment of the chromophore. This sensitivity makes UV/Vis spectroscopy a useful tool for both qualitative identification and quantitative analysis of shikonin homologs. nih.govresearchgate.net
| Compound/Mixture | Solvent | UV Region λmax (nm) | Visible Region λmax (nm) |
|---|---|---|---|
| Shikalkin (Shikonin/Alkannin mixture) | Methanol | 220, 276 | 488, 520, 542, 558 |
| Acetylshikonin | Methanol | 217, 231, 274 | 488, 519, 560 |
| Deoxyshikonin, β,β-dimethylacrylshikonin, Acetylshikonin (Mixture) | Chloroform | Not Specified | 493, 523, 562 |
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of shikonin homologs. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios (m/z). researchgate.net Among the various ionization techniques, Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) have been applied to the analysis of these naphthoquinones. researchgate.net
Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules like shikonin derivatives. In this method, the sample is mixed with a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). This process causes the analyte molecules to be sputtered into the gas phase as ions with minimal fragmentation, typically yielding a prominent protonated molecule [M+H]⁺ or a molecular ion M⁺•, which directly provides the molecular weight. For example, shikonin and its derivatives exhibit a characteristic mass-to-charge ratio (m/z) of approximately 287 in positive ion mode, corresponding to the protonated molecular ion of the core shikonin structure. researchgate.net
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique well-suited for non-volatile and large molecules, including natural products and their oligomers. The analyte is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, again producing intact molecular ions with little fragmentation. This technique is valuable for analyzing potential oligomeric impurities or degradation products that may be present in shikonin samples. researchgate.net
Modern studies often couple liquid chromatography with high-resolution mass spectrometry, such as Time-of-Flight (TOF) analyzers (e.g., UHPLC-Q-TOF), which allows for the separation of complex mixtures of homologs and their identification based on highly accurate mass measurements and fragmentation patterns. researchgate.net
Circular Dichroism for Stereochemical Determination
Circular Dichroism (CD) is a chiroptical technique that provides crucial information about the stereochemistry of chiral molecules like shikonin. Shikonin is the (R)-enantiomer of a chiral pair, with its counterpart being alkannin, the (S)-enantiomer. nih.gov These two molecules are mirror images of each other and possess identical physical properties such as melting point, solubility, and spectroscopic data (IR, UV/Vis, MS), but they differ in their interaction with plane-polarized light.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov A CD spectrum plots this difference in absorption against wavelength.
Enantiomers produce CD spectra that are mirror images of each other. A positive peak (a positive Cotton effect) in the spectrum of one enantiomer will correspond to a negative peak in the spectrum of the other. nsf.gov
This unique property allows for the unambiguous determination of the absolute configuration of the chiral center in the side chain of shikonin and its homologs. nih.gov
Therefore, CD is an essential tool for:
Confirming Chirality: Distinguishing between shikonin ((+)-rotamer) and alkannin ((-)-rotamer) derivatives. nih.gov
Determining Enantiomeric Purity: Assessing the enantiomeric ratio in a sample, which is critical as commercial samples are often mislabeled or are mixtures of both enantiomers. nih.gov
Analyzing Host-Guest Interactions: The helicity induced in host-guest complexes involving shikonin can be analyzed via Exciton-Coupled Circular Dichroism (ECCD) to determine absolute stereochemistry. nsf.goveurekaselect.com
The application of CD is vital for quality control and for structure-activity relationship studies, as the biological activity of the two enantiomeric series can differ significantly.
Advanced Purity Assessment and Profiling Techniques
Ensuring the purity of shikonin homologs is critical for their application as pharmaceutical substances. The presence of impurities, which can include biosynthetic precursors, degradation products, or oligomers, can affect both the efficacy and safety of the final product. uoc.gr
Methodologies for Purity Evaluation and Identification of Impurities/Degradation Products
The stability of shikonin and its derivatives is a key concern, as they are susceptible to transformations like polymerization, which can lead to a loss of color, decreased solubility, and reduced biological activity. researchgate.netuoc.gr Therefore, robust analytical methods are required to assess purity and characterize any impurities.
Several advanced techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a Diode Array Detector (DAD), is the cornerstone for purity assessment. It separates the main shikonin homolog from other related substances. The relative peak area in the chromatogram provides a quantitative measure of purity. nih.gov
Size-Exclusion Chromatography (SEC): Shikonin and alkannin samples often contain significant amounts of oligomeric and polymeric degradation products. uoc.gr SEC is a specialized chromatographic technique that separates molecules based on their size. It is highly effective for the qualitative and quantitative determination of these high-molecular-weight impurities. Dimeric and other oligomeric fractions can be isolated using SEC for further structural elucidation. uoc.gr
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid partition chromatography technique used for the isolation and purification of shikonin derivatives from natural extracts or commercial samples. Its effectiveness in purification has been shown to be greater than traditional column chromatography, yielding fractions of higher purity. researchgate.net
Coupled Techniques (HPLC-DAD-MS): For comprehensive impurity profiling, coupling HPLC with both DAD and Mass Spectrometry (MS) is essential. While DAD provides UV/Vis spectra for peak identification, MS provides molecular weight and structural information. This combination is particularly crucial because some impurities, such as oligomers that may lack a strong chromophore, might not be readily detected by DAD alone but can be identified by MS. researchgate.net
The primary impurities identified in shikonin samples are oligomers formed through the polymerization of the monomeric naphthoquinones. uoc.gr Detailed structural analysis of these impurities, often requiring isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy, has revealed that dimerization can occur between the hydroxyl-bearing carbon of the side chain and the phenolic ring of a second molecule. uoc.gr
Quantitative Determination of Homologs in Complex Biological and Plant Matrices
Accurately quantifying shikonin homologs in their natural sources, such as plant roots or plant tissue cultures, is essential for standardizing extracts and for biosynthetic studies. researchgate.netnih.gov These matrices are inherently complex, containing a multitude of other metabolites that can interfere with the analysis.
The primary methods for quantitative determination include:
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is the most widely used method for the quantification of shikonin derivatives in plant extracts. nih.gov The method involves extracting the compounds from the matrix (e.g., dried roots) with a suitable solvent, followed by separation on an HPLC column. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard at a specific wavelength where the compound absorbs maximally. This technique has been successfully applied to quantify total and free shikonin/alkannin content in the roots of various Alkanna and Lithospermum species. nih.govnih.gov
UV/Vis Spectrophotometry: For determining the total content of shikonin derivatives without separating individual homologs, a direct UV/Vis spectrophotometric method can be used. researchgate.net This method relies on measuring the absorbance of a crude extract at a specific wavelength in the visible region (e.g., 523 nm or 562 nm). The total concentration is then calculated using a mean absorption coefficient determined from a mixture of known shikonin derivatives. While faster than HPLC, this method is less specific and assumes a relatively consistent profile of derivatives in the sample. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For very low concentrations or highly complex matrices, LC-MS, particularly with tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity. nih.gov By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring or SRM), the method can accurately quantify target homologs even in the presence of co-eluting interferences.
These quantitative methods are crucial for agricultural and biotechnological applications, enabling the selection of high-yield plant species or the optimization of cell culture conditions for maximal shikonin production. nih.govnih.gov
| Method | Principle | Typical Matrix | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-DAD | Chromatographic separation followed by UV/Vis detection | Plant roots, Plant cell cultures | Specific for individual homologs, robust, widely available | Requires reference standards for each homolog |
| UV/Vis Spectrophotometry | Direct measurement of absorbance of an extract | Plant roots | Rapid, simple, inexpensive | Measures total derivatives, lacks specificity, assumes consistent homolog profile |
| LC-MS/MS | Chromatographic separation followed by mass-selective detection | Plant cell cultures, biological fluids | Highest sensitivity and selectivity | More complex instrumentation, higher cost |
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies in Biosynthesis Research
Modern "omics" technologies are revolutionizing the study of plant specialized metabolism, and the biosynthesis of shikonin (B1681659) and its homologs is no exception. By integrating genomics, transcriptomics, and metabolomics, researchers are gaining unprecedented insights into the intricate molecular machinery responsible for producing these valuable compounds.
The advent of next-generation sequencing has enabled the assembly of reference genomes and comprehensive transcriptomes for shikonin-producing plants, such as Lithospermum erythrorhizon. oup.comresearchgate.net This has been a critical step forward, as the lack of such resources previously limited the elucidation of the complete biosynthetic pathway. researchgate.netnih.gov De novo transcriptome assembly and analysis of different plant tissues have successfully identified numerous unigenes potentially involved in shikonin biosynthesis. thieme-connect.com For instance, studies have identified candidate genes for enzymes like cytochrome P450s, which are crucial for key biochemical reactions in the pathway. thieme-connect.comnih.gov
Furthermore, comparative transcriptomics across different shikonin-producing species of the Boraginaceae family, including Arnebia euchroma and Echium plantagineum, has provided insights into the evolutionary aspects of the pathway. nih.gov Co-expression network analysis, using known shikonin pathway genes as bait, has proven to be a powerful tool for identifying new gene connections and understanding the transcriptional crosstalk between shikonin biosynthesis and its precursor pathways. nih.govoup.com This approach has led to the discovery of additional p-hydroxybenzoate:geranyltransferase (PGT) homologs and has shed light on their evolutionary origins, suggesting a retrotransposition-derived duplication event of an ancestral gene. researchgate.netnih.gov The integration of these genomic and transcriptomic datasets provides a robust framework for the functional characterization of new genes and a more complete understanding of the shikonin biosynthetic network. oup.comoup.comoup.com
Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of an organism. nih.gov In the context of shikonin research, metabolomic approaches are being used for the comprehensive profiling of shikonin and its derivatives in various plant species and under different conditions. mdpi.com Techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC Q-TOF MS) have enabled the rapid identification and quantification of numerous structurally similar shikonin derivatives. nih.govmdpi.com
Metabolite profiling has been instrumental in understanding how environmental factors and plant development stages influence the accumulation of specific shikonin homologs. frontiersin.org For example, studies have shown that the abundance and composition of shikonins can vary significantly between different plant populations and growth stages. mdpi.com Furthermore, integrated analyses combining metabolomics with transcriptomics or proteomics are providing a more holistic view of the system. frontiersin.orgcreative-proteomics.com This integrated approach allows researchers to correlate changes in gene expression or protein abundance with alterations in the metabolite profile, thereby helping to elucidate the regulatory mechanisms of the biosynthetic pathway and the systemic effects of shikonin on cellular metabolism. frontiersin.orgscispace.comresearchgate.net
Rational Design of Next-Generation Homologs
Building on the growing understanding of their structure-activity relationships and molecular targets, researchers are now focused on the rational design of new shikonin homologs with improved therapeutic properties. This involves targeted chemical modifications to enhance potency, selectivity, and safety.
While shikonin exhibits broad-spectrum anticancer activity, its clinical application has been hampered by non-specific cytotoxicity. mdpi.commdpi.com A key strategy to overcome this is the targeted synthesis of derivatives with enhanced specificity for particular molecular targets within cancer cells. One such target is pyruvate (B1213749) kinase M2 (PKM2), an enzyme critical for the altered glucose metabolism in tumor cells, known as the Warburg effect. researchgate.netresearchgate.net Shikonin and its enantiomer, alkannin (B1664780), have been identified as potent and selective inhibitors of PKM2. researchgate.netresearchgate.net This discovery has spurred the design of novel derivatives that can more effectively target PKM2. researchgate.net
Other molecular targets of interest include topoisomerase II and tubulin. mdpi.comresearchgate.net For example, modifying the hydroxyl group side chain of shikonin with furoic acid has yielded a derivative with enhanced topoisomerase II inhibitory activity and significant cytotoxicity against a range of cancer cells, including drug-resistant lines. mdpi.com Similarly, novel shikonin-benzo[b]furan derivatives have been synthesized as tubulin polymerization inhibitors, demonstrating comparable anti-proliferative activities to shikonin but with lower cytotoxicity to normal cells. researchgate.net These examples highlight the potential of targeted synthesis to generate next-generation homologs with superior therapeutic windows.
The generation of reactive oxygen species (ROS) is a double-edged sword in the biological activity of shikonin. nih.gov While excessive ROS can induce cancer cell death, it also contributes to the compound's non-specific cytotoxicity. nih.govfrontiersin.orgfrontiersin.org Therefore, a key objective in the rational design of shikonin analogs is to modulate their ROS-generating capabilities. The naphthazarin nucleus of shikonin is a major contributor to ROS production. mdpi.com
To minimize this non-specific cytotoxicity, researchers have synthesized core-scaffold-modified derivatives. researchgate.netnih.gov For instance, dimethylated and diacetylated derivatives of shikonin and alkannin have been developed. researchgate.netnih.gov These modifications were found to reduce the capacity for ROS generation and alkylation, leading to enhanced selectivity against cancer cells in vitro and reduced side effects in vivo. researchgate.net Another approach involves the introduction of an oxime structure on the naphthoquinone ring, which has been shown to significantly improve tumor targeting and reduce toxic side effects. frontiersin.org By fine-tuning the ROS generation profile, it is possible to design analogs that retain potent anticancer activity while minimizing damage to healthy tissues. plos.org
Given the multifactorial nature of diseases like cancer, there is growing interest in developing drugs that can hit multiple targets simultaneously. Shikonin's inherent ability to interact with numerous cellular targets makes it an excellent scaffold for the development of multi-targeting derivatives. plos.orgnih.gov For example, derivatives have been designed to concurrently regulate pyruvate kinase 2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1), two key enzymes in tumor glucose metabolism. researchgate.net One such benzenesulfonyl shikonin derivative, Z10, acts as both a PKM2 activator and a PDK1 inhibitor, effectively remodeling tumor metabolism and inhibiting cancer cell proliferation and migration. researchgate.net
In addition to multi-targeting, there is significant potential in developing shikonin derivatives that act synergistically with existing therapies. nih.gov Shikonin has been shown to enhance the efficacy of conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin, as well as immunotherapies and radiotherapy. frontiersin.orgspandidos-publications.comoup.com This synergistic effect can help to overcome drug resistance and improve treatment outcomes. spandidos-publications.commdpi.com The development of nanoformulations that co-deliver shikonin or its derivatives with other anticancer drugs is a promising strategy to exploit these synergistic interactions for more effective cancer treatment. acs.org Computational approaches, such as molecular docking and molecular dynamics simulations, are also being employed to design and screen for shikonin derivatives with high binding affinity for specific targets, such as the main protease of SARS-CoV-2, further expanding the potential applications of this versatile class of compounds. mdpi.com
Advanced Delivery Systems for Mechanistic Probing
The development of sophisticated delivery systems is crucial for improving the preclinical utility of shikonin and its derivatives. These systems are designed to address the pharmacokinetic limitations of these compounds, including their low aqueous solubility, instability, and short half-life, thereby enhancing their therapeutic efficacy and allowing for more precise mechanistic studies. researchgate.netnih.govfrontiersin.orgresearchgate.net
Design and Application of Nanoparticle Encapsulation and Targeted Delivery Strategies in Preclinical Models
Nanoparticle-based delivery systems have emerged as a promising strategy to augment the therapeutic potential of shikonin homologs. tandfonline.com These formulations are engineered to improve drug solubility, provide controlled release, and enable targeted delivery to specific tissues or cells, which is particularly beneficial in cancer therapy. mdpi.comnih.goviajpr.com
Several types of nanoparticles have been investigated for the delivery of shikonin and its derivatives:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.com PEGylated liposomes, which have polyethylene (B3416737) glycol (PEG) chains on their surface, have been shown to increase the circulation time and stability of shikonin. frontiersin.org Furthermore, modifying liposomes with targeting ligands, such as the RGD peptide that recognizes integrin αVβ3 on melanoma cells, has demonstrated enhanced cellular uptake and targeted anti-tumor effects in preclinical models. nih.gov Another approach involves lactoferrin-modified PEG-PLGA nanoparticles, which have shown potential in crossing the blood-brain barrier for the treatment of glioma. researchgate.net
Polymeric Micelles and Nanoparticles: These are formed from the self-assembly of amphiphilic block copolymers and can encapsulate poorly water-soluble drugs like shikonin within their hydrophobic core. frontiersin.org PLA-HPG based bioadhesive nanoparticles have been developed to improve the local adhesion and provide sustained release of shikonin, which is particularly useful for applications like wound healing. researchgate.net
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and can encapsulate lipophilic compounds. researchgate.net Shikonin-loaded SLNs have been shown to have a sustained release profile and enhanced anti-proliferative activity in cancer cell lines. researchgate.net
Metal-Organic Frameworks (MOFs): These are porous materials with a high drug-loading capacity. acs.org Hollow Fe-MOF nanoparticles have been used to load shikonin, demonstrating a high loading capacity and release that can be triggered by stimuli like microwaves, which also enhances the production of reactive oxygen species for synergistic therapeutic effects. acs.org
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant. frontiersin.org A biofunctionalized microemulsion co-loaded with shikonin and docetaxel (B913) has been developed to penetrate the blood-brain barrier for glioma treatment. frontiersin.org
The following table summarizes various nanoparticle formulations of shikonin and their characteristics in preclinical studies.
| Nanoparticle Type | Targeting Ligand/Modification | Key Findings in Preclinical Models |
| RGD-modified Liposomes | RGD peptide | Enhanced uptake in melanoma cells, inhibited tumor growth, migration, and invasion. nih.gov |
| Lactoferrin-coated PEG-PLGA Nanoparticles | Lactoferrin | Increased brain concentration, suggesting potential for glioma treatment. researchgate.net |
| PLA-HPG Bioadhesive Nanoparticles | Aldehyde groups | Improved local adhesion and sustained release in wound models. researchgate.netfrontiersin.org |
| Hollow Fe-MOF Nanoparticles | Hyaluronic Acid (HA) | High drug loading, stimulus-responsive release, and synergistic chemo-thermal therapy. acs.org |
| AS1411 Aptamer-modified Microemulsion | AS1411 aptamer | Co-delivery of shikonin and docetaxel for targeted glioma therapy. mdpi.com |
Formulation Approaches to Address Stability and Bioavailability for Enhanced Research Utility
The poor water solubility and chemical instability of shikonin and its homologs are significant hurdles in their research and clinical application. researchgate.netnih.govfrontiersin.org Various formulation strategies are being explored to overcome these limitations and improve their bioavailability. mdpi.comjocpr.com
Key formulation approaches include:
Nano-formulations: As discussed previously, nanoparticles, including liposomes, polymeric micelles, and SLNs, are effective in enhancing the solubility and stability of shikonin. nih.govfrontiersin.orgmdpi.com For instance, encapsulating acetylshikonin (B600194) in polyamidoamine dendrimers has resulted in prominent nanoparticles. jst.go.jp
Surfactant Modification: The use of natural surfactants like saponin (B1150181) and sophorolipid (B1247395) to coat shikonin nanoparticles has been shown to increase encapsulation efficiency and in vitro bioavailability. frontiersin.orgmdpi.com
Solid Dispersions: This technique involves dispersing the drug in a solid matrix, which can improve its dissolution rate and solubility.
Co-delivery Systems: Co-encapsulating shikonin with other therapeutic agents in a single delivery system can lead to synergistic effects and reduce the toxicity associated with shikonin. nih.gov For example, co-loading shikonin and docetaxel in a microemulsion system has been investigated for enhanced anti-cancer efficacy. mdpi.com
These advanced formulation strategies not only improve the physicochemical properties of shikonin homologs but also provide valuable tools for researchers to probe their mechanisms of action with greater accuracy and reliability in preclinical settings. researchgate.netnih.gov
Exploration of Novel Biological Targets and Pathways
While shikonin and its derivatives are known to interact with a number of cellular targets, ongoing research continues to unveil new molecular interactions and signaling pathways, expanding our understanding of their therapeutic potential.
Unveiling Undiscovered Molecular Interactions and Cellular Receptors
Recent studies have focused on identifying novel molecular targets for shikonin and its analogs. researchgate.netnih.govnih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting and characterizing the binding of shikonin derivatives to various proteins. researchgate.netnih.govnih.gov
Key areas of investigation include:
Enzyme Inhibition: Shikonin derivatives have been shown to inhibit various enzymes involved in disease progression. For example, they have been studied as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, which is crucial for angiogenesis. researchgate.net Molecular modeling suggests that the naphthazarin ring of shikonin derivatives is vital for binding to the catalytic domain of VEGFR-2. researchgate.net Other studies have explored their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov
Receptor Modulation: Research has indicated that shikonin can modulate the activity of various cellular receptors. It has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer. jst.go.jpnih.govnih.gov
Interaction with Signaling Proteins: Shikonin has been reported to interact with a multitude of signaling proteins, including pyruvate kinase M2 (PKM2), components of the MAPK pathway, HIF-1α, and STAT3. frontiersin.orgresearchgate.net
The table below highlights some of the recently investigated molecular targets of shikonin and its derivatives.
| Molecular Target | Method of Investigation | Key Findings |
| VEGFR-2 Kinase | Molecular modeling and simulations | The naphthazarin ring is crucial for binding to the catalytic domain, suggesting potential for anti-angiogenic therapy. researchgate.net |
| SARS-CoV-2 Main Protease (Mpro) | Molecular docking and dynamics simulations | Certain shikonin derivatives showed higher binding affinity than shikonin, suggesting potential as antiviral agents. nih.govnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | In vitro and in vivo studies | Shikonin and its derivatives can inhibit EGFR signaling, leading to reduced cell proliferation in cancer cells. jst.go.jpnih.govnih.gov |
| Pyruvate Kinase M2 (PKM2) | Cellular and animal model studies | Inhibition of PKM2 by shikonin can suppress glycolysis and induce apoptosis in cancer cells. frontiersin.orgresearchgate.net |
Investigating Crosstalk Between Different Signaling Networks and Cellular Processes
A growing area of research is the investigation of how shikonin and its homologs influence the crosstalk between different cellular signaling networks. This integrated approach provides a more holistic understanding of their pleiotropic effects.
Key areas of crosstalk being investigated include:
Metabolism and Signaling: Studies have revealed a connection between shikonin's effects on metabolic pathways, such as glycolysis, and major signaling pathways like the PI3K/Akt/mTOR and NF-κB pathways. nih.govresearchgate.net For instance, deoxyshikonin (B1670263) has been shown to inhibit colorectal cancer through the PI3K/Akt/mTOR pathway. researchgate.net There is also evidence of transcriptional crosstalk between shikonin biosynthesis and its precursor pathways, the mevalonate (B85504) (MVA) and phenylpropanoid pathways. oup.combiorxiv.org
Inflammation and Apoptosis: Shikonin has been shown to attenuate inflammatory responses by suppressing the crosstalk between reactive oxygen species (ROS) generation and the NF-κB signaling pathway. biomolther.org This anti-inflammatory action is often linked to its ability to induce apoptosis in pathological cells.
Immune Evasion and Cell Signaling: Shikonin has been found to suppress immune evasion in pancreatic cancer by inhibiting the NF-κB/STAT3 and NF-κB/CSN5 signaling pathways, which leads to the degradation of PD-L1. researchgate.net
Signaling Pathway Interactions: Research has demonstrated that shikonin can simultaneously modulate multiple signaling pathways. For example, it can inhibit both the PI3K/Akt and MAPK pathways in cancer cells. nih.govfrontiersin.org It has also been shown to inhibit the PAK1 activity and its downstream signaling pathway in pancreatic cancer cells. researchgate.net
The exploration of these intricate signaling networks and their intersections is crucial for elucidating the multifaceted mechanisms of action of shikonin homologs and for identifying novel therapeutic strategies.
Q & A
Q. Basic Research Focus
- Genome Assembly : Use hybrid sequencing (e.g., Oxford Nanopore/Illumina) to identify homologs like p-hydroxybenzoate:geranyltransferase (PGT) .
- Phylogenetic Analysis : Trace evolutionary origins of prenyltransferases in Boraginaceous species .
- Functional Validation : Knockdown LePGT1 in hairy root cultures to confirm its role in early shikonin production .
How does shikonin homologs' modulation of autophagy vary between cancer and non-cancerous cells?
Q. Advanced Research Focus
- Pro-Autophagic in Cancer : Shikonin activates ATG7 in colon cancer, degrading p62 to induce apoptosis-autophagy crosstalk .
- Anti-Autophagic in Fibrosis : Inhibits HSC autophagy in liver fibrosis via platelet-cell interaction mechanisms .
Methodological Note : Use LC3-II/GFP puncta assays and p62 degradation analysis to quantify autophagic flux .
What strategies validate shikonin homologs' synergy with chemotherapeutic agents?
Q. Advanced Research Focus
- Dose Optimization : Combine subtoxic shikonin/taxol doses to enhance apoptosis in breast cancer .
- Kinase Array Profiling : Identify suppressed pathways (e.g., ERK, Akt) in synergistic treatments .
- In Vivo Xenografts : Monitor tumor regression and survival in murine models .
How do shikonin homologs regulate inflammasomes in immune-related diseases?
Q. Advanced Research Focus
- Caspase-1 Inhibition : Directly binds caspase-1 to suppress NLRP3/AIM2 inflammasomes .
- Th17/Treg Balance : Polarizes macrophages and modulates T-cell differentiation in colitis models .
Methodological Note : Use ELISA for cytokine profiling (e.g., IL-1β, IL-17) and flow cytometry for T-cell subsets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
